Carbonyl-dibenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

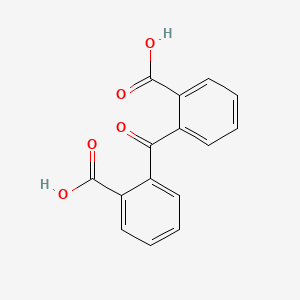

Properties

CAS No. |

573-32-0 |

|---|---|

Molecular Formula |

C15H10O5 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

2-(2-carboxybenzoyl)benzoic acid |

InChI |

InChI=1S/C15H10O5/c16-13(9-5-1-3-7-11(9)14(17)18)10-6-2-4-8-12(10)15(19)20/h1-8H,(H,17,18)(H,19,20) |

InChI Key |

OTLMQCNHFVYECA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2C(=O)O)C(=O)O |

Origin of Product |

United States |

Contextualization of Carbonyl Containing Aromatic Carboxylic Acids in Chemical Synthesis and Advanced Materials

Aromatic carboxylic acids that feature a carbonyl group are fundamental building blocks in the synthesis of a wide array of organic molecules and advanced materials. ncert.nic.in The presence of both the electron-withdrawing carbonyl group and the acidic carboxyl groups on a rigid aromatic backbone imparts unique chemical properties and reactivity. ncert.nic.inwikipedia.org

These compounds are crucial intermediates in organic synthesis. clearsynth.com The carboxyl groups can undergo typical reactions of carboxylic acids, while the carbonyl group offers a site for nucleophilic attack, allowing for the construction of complex molecular architectures. ncert.nic.in General methods for synthesizing aromatic carboxylic acids include the oxidation of alkylbenzenes, the hydrolysis of nitriles, and carboxylation reactions involving Grignard reagents or aryl halides. organic-chemistry.orgresearchgate.net More advanced techniques, such as palladium-catalyzed carbonylation, offer efficient routes to these valuable compounds. researchgate.net

In the realm of advanced materials, carbonyl-containing aromatic carboxylic acids are particularly valued as monomers for high-performance polymers. cymitquimica.comjk-sci.com For instance, 4,4'-carbonyldibenzoic acid (also known as benzophenone-4,4'-dicarboxylic acid) is a key component in the synthesis of polyimides and other polymers. cymitquimica.combiosynth.comresearchgate.net These polymers often exhibit exceptional thermal stability, mechanical strength, and solubility in organic solvents, making them suitable for applications in electronics and aerospace. researchgate.netmdpi.comkoreascience.kr The bent structure imparted by the carbonyl linker can influence the polymer's properties, such as increasing solubility without compromising thermal resistance.

Research Significance of Dibenzoic Acid Frameworks with Carbonyl Functionality in Organic Chemistry

The dibenzoic acid framework, specifically when bridged by a carbonyl group, holds considerable significance for its utility as a versatile scaffold in organic chemistry and materials science. ontosight.aiontosight.ai The distinct spatial arrangement of the two carboxylic acid groups, which varies depending on their position on the benzene (B151609) rings (e.g., 3,3' or 4,4'), allows for the precise design of target molecules. cymitquimica.comontosight.ai

A major area of application for these compounds is in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netbrieflands.comnih.gov MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands. brieflands.comnih.gov Carbonyl-dibenzoic acids act as multitopic organic linkers, with the carboxylate groups coordinating to metal centers to form robust, porous, three-dimensional structures. researchgate.netrsc.org These frameworks are studied for a variety of applications, including gas storage and separation, catalysis, and chemical sensing, owing to their high surface area, tunable pore sizes, and chemical stability. researchgate.netbrieflands.comacs.org The inclusion of functional groups like carbonyls within the linker can create specific pore environments, enhancing selectivity for certain guest molecules. acs.orgacs.org

Furthermore, the carbonyl-dibenzoic acid structure serves as a valuable building block in the synthesis of complex molecules, including those with potential biological activity. ontosight.aiontosight.ai The compound can act as a starting material or a central scaffold from which other functional groups can be elaborated to create potent and specific molecules. ontosight.ai For example, research has explored the use of the 3,3'-carbonyldibenzoic acid structure as a basis for developing new therapeutic agents. ontosight.ai

Isomers and Synonyms of this compound

The properties and applications of this compound can vary based on the isomeric form. The table below details the most commonly researched isomers.

| IUPAC Name | Common Synonyms | CAS Number | Molecular Formula |

| 4,4'-Carbonyldibenzoic acid | Benzophenone-4,4'-dicarboxylic acid; 4,4'-Dicarboxybenzophenone; 4-(4-carboxybenzoyl)benzoic acid | 964-68-1 | C₁₅H₁₀O₅ |

| 3,3'-Carbonyldibenzoic acid | Benzophenone-3,3'-dicarboxylic acid; 3,3'-Dicarboxybenzophenone; 3-(3-carboxybenzoyl)benzoic acid | 5644-54-2 | C₁₅H₁₀O₅ |

| 2,2'-Carbonyldibenzoic acid | Benzophenone-2,2'-dicarboxylic acid; 2,2'-Dicarboxybenzophenone; 2-(2-carboxybenzoyl)benzoic acid | 5214-32-4 | C₁₅H₁₀O₅ |

Advanced Synthetic Methodologies and Chemical Transformations of this compound Scaffolds

This compound and its related structures are pivotal in various chemical syntheses. This article explores the advanced methods for their creation and the chemical changes they can undergo.

Supramolecular Assembly and Crystal Engineering with Carbonyl Dibenzoic Acid Ligands

Design Principles for Hydrogen-Bonded Architectures

The intricate dance of molecules in the solid state is often governed by a hierarchy of intermolecular interactions. In the case of carbonyl-dibenzoic acids, the carboxylic acid groups are primary drivers of supramolecular assembly, orchestrating the formation of predictable and robust hydrogen-bonded architectures. These interactions, however, are complemented by a suite of other non-covalent forces that add layers of complexity and control to the resulting crystal structures.

Carboxylic Acid Dimerization and Extended Networking

The formation of carboxylic acid dimers is a well-established and highly predictable supramolecular synthon. nih.govscience.govresearchgate.net This robust interaction involves two carboxylic acid molecules hydrogen bonding to one another to form a cyclic motif. researchgate.net In the solid state, derivatives of benzoic acid often form intermolecular hydrogen bonds, leading to dimeric structures. quora.com This dimerization is a powerful tool in crystal engineering, providing a reliable method for bringing molecules together in a specific orientation.

The strength and predictability of this dimerization are rooted in the complementary nature of the hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen) within the carboxylic acid group. rsc.org This interaction is so prevalent that it often dictates the initial step in the formation of a crystal lattice. psu.edu

Beyond the fundamental dimer, carbonyl-dibenzoic acids can participate in more extended hydrogen-bonding networks. nih.gov The presence of two carboxylic acid groups on the dibenzoic acid scaffold allows for the propagation of these interactions, leading to the formation of one-dimensional chains, two-dimensional sheets, or even complex three-dimensional architectures. The specific nature of these extended networks is influenced by the relative positioning of the carboxylic acid groups on the aromatic backbone (ortho, meta, or para) and the presence of other functional groups that can compete for or assist in hydrogen bonding.

The following table summarizes the key hydrogen bonding interactions in carbonyl-dibenzoic acid structures:

| Interaction Type | Description | Significance in Supramolecular Assembly |

| Carboxylic Acid Dimer | Two carboxylic acid groups form a cyclic hydrogen-bonded motif. researchgate.net | A highly predictable and robust synthon for crystal engineering. nih.govscience.govresearchgate.net |

| Extended Hydrogen Bonds | Carboxylic acid groups form chains or sheets through continued hydrogen bonding. nih.gov | Leads to the formation of higher-dimensional supramolecular architectures. |

| Intramolecular Hydrogen Bonds | Hydrogen bonding occurs within the same molecule, for example, between a hydroxyl and a carboxylic acid group. almerja.com | Can alter the acidity and hydrogen-bonding propensity of the functional groups involved. almerja.com |

Intermolecular Interactions Beyond Classical Hydrogen Bonding in Solid-State Structures

π-π Stacking Interactions: The aromatic rings of the dibenzoic acid backbone provide an ideal platform for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, contribute significantly to the cohesive energy of the crystal lattice. researchgate.netnih.gov The geometry of these stacking interactions can vary, from perfectly co-facial to offset arrangements, and is influenced by the electronic nature of the substituents on the aromatic rings. researchgate.net

C-H···O Interactions: Non-classical hydrogen bonds, such as those between a carbon-hydrogen bond (C-H) as the donor and an oxygen atom as the acceptor (C-H···O), are increasingly recognized for their importance in crystal engineering. nih.govrsc.org In the context of carbonyl-dibenzoic acids, the carbonyl oxygen atoms and the oxygen atoms of the carboxylic acid groups can act as acceptors for C-H bonds from neighboring molecules. researchgate.net These interactions, though weaker than classical hydrogen bonds, are numerous and collectively contribute to the stability of the three-dimensional structure. nih.gov

Carbonyl-Carbonyl and Carbonyl-π Interactions: The carbonyl group itself can participate in specific intermolecular interactions. Dipolar interactions between carbonyl groups (C=O···C=O) can help to organize molecules in a stacked arrangement. researchgate.net Furthermore, the interaction between the lone pair of electrons on a carbonyl oxygen and the π-system of an aromatic ring (C=O···π) is another important stabilizing force. researchgate.netnih.gov

The interplay of these various intermolecular forces is summarized in the table below:

| Interaction Type | Description | Impact on Crystal Structure |

| π-π Stacking | Attraction between the π-electron clouds of adjacent aromatic rings. researchgate.netnih.gov | Contributes to the close packing of molecules and the formation of columnar or layered structures. |

| C-H···O Hydrogen Bonding | A weak hydrogen bond between a C-H bond and an oxygen atom. nih.govrsc.org | Plays a crucial role in linking supramolecular synthons and building three-dimensional networks. nih.gov |

| Carbonyl-Carbonyl Interactions | Dipolar interactions between the carbonyl groups of adjacent molecules. researchgate.net | Can direct the stacking and alignment of molecules within the crystal. researchgate.net |

| Carbonyl-π Interactions | Interaction between the lone pair of a carbonyl oxygen and an aromatic π-system. researchgate.netnih.gov | Contributes to the stabilization of the crystal packing. researchgate.netnih.gov |

Role in Metal-Organic Framework (MOF) Construction and Reticular Chemistry

Carbonyl-dibenzoic acids are versatile building blocks in the construction of metal-organic frameworks (MOFs), a class of porous crystalline materials with applications in gas storage, separation, and catalysis. catalysis-summit.comnih.gov The combination of robust coordination sites (the carboxylate groups) and a functionalizable backbone (the carbonyl group) makes these ligands particularly attractive for the design of novel MOF architectures.

Coordination Polymer Design Utilizing this compound as Organic Linkers

For example, a linear dicarboxylic acid linker can connect metal centers to form one-dimensional chains, which can then be further linked into two- or three-dimensional networks through the choice of metal clusters with appropriate connectivity. The presence of the carbonyl group within the linker can influence the ligand's conformation and, consequently, the topology of the resulting framework.

The adaptability of linkers like 4,4′-(Pyridine-3,5-diyl)dibenzoic acid has been demonstrated in the assembly of a variety of new coordination polymers with different metal ions such as manganese(II), cobalt(II/III), nickel(II), and copper(II). nih.gov The coordination mode of the dibenzoic acid ligand can vary, for instance, acting as a μ4-linker where both carboxylate groups are bridging bidentate. nih.gov

Functionalization of MOF Backbones through Incorporated Carbonyl Groups

The carbonyl group within the dibenzoic acid linker provides a valuable site for the functionalization of MOFs, either before or after the framework has been assembled (pre-synthetic and post-synthetic modification, respectively). researchgate.netresearchgate.net This functionalization allows for the fine-tuning of the chemical and physical properties of the MOF without altering its underlying topology.

The carbonyl group itself can act as a hydrogen bond acceptor, influencing the adsorption of guest molecules within the pores of the MOF. ncert.nic.in Furthermore, the carbonyl group can be chemically modified to introduce a wide range of other functional groups. For example, it can be reduced to a hydroxyl group, or it can participate in condensation reactions to form imines or other derivatives. This versatility opens up possibilities for creating MOFs with tailored functionalities for specific applications. For instance, the incorporation of amine functionalities can enhance CO₂ uptake. catalysis-summit.com

The introduction of functional groups can be achieved through various methods, including the use of functionalized ligands during the initial synthesis or through post-synthetic modification of an existing framework. researchgate.net For example, the amino group in IRMOF-3 can react with carboxylic acids to form amide bonds. mdpi.com

Isoreticular Framework Development with this compound Ligands

The concept of isoreticular chemistry, pioneered by Yaghi and co-workers, involves the systematic variation of the organic linker in a given MOF topology to create a series of frameworks with the same underlying network but with different pore sizes and functionalities. mdpi.compsu.edu Carbonyl-dibenzoic acids are excellent candidates for this approach.

By systematically changing the length or the substitution pattern of the dibenzoic acid linker, it is possible to synthesize a family of isoreticular MOFs. rsc.org For example, starting with a known MOF structure like MOF-5, which is built from zinc oxide clusters and terephthalic acid, one could replace the terephthalic acid with a series of carbonyl-dibenzoic acids of varying lengths. psu.edu This would result in a series of MOFs with the same cubic topology but with systematically expanding pore sizes.

This strategy allows for the precise control over the dimensions and chemical environment of the pores within the MOF, which is crucial for applications such as size-selective catalysis and the separation of molecules based on their size and shape. The development of isoreticular MOFs containing interligand crosslinks has also been reported, further expanding the possibilities for designing novel materials with enhanced properties. rsc.org

The following table provides an overview of the role of carbonyl-dibenzoic acids in MOF construction:

| Feature | Description | Significance |

| Organic Linker | The this compound connects metal nodes to form the framework. google.com | The geometry and functionality of the linker determine the topology and properties of the MOF. nih.govacs.orgnih.gov |

| Functionalization | The carbonyl group can be modified to introduce new chemical functionalities. researchgate.net | Allows for the fine-tuning of the MOF's properties for specific applications, such as enhanced gas sorption. catalysis-summit.com |

| Isoreticular Design | Systematically varying the linker length and functionality while maintaining the same framework topology. mdpi.compsu.edu | Enables precise control over pore size and the creation of families of related materials with tailored properties. rsc.org |

Applications in Advanced Organic Synthesis and Functional Material Development

Carbonyl-Dibenzoic Acid Derivatives as Versatile Organic Building Blocks

The reactivity of the carboxylic acid groups and the benzophenone (B1666685) core allows for a wide range of chemical modifications, making this compound derivatives sought-after starting materials in organic synthesis.

The benzophenone scaffold, of which this compound is a derivative, is a prominent structure in medicinal chemistry. It is found in numerous synthetic and naturally occurring molecules that exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.org The dicarboxylic acid functionality of 4,4'-carbonyldibenzoic acid provides two reactive sites for building molecular complexity.

For instance, the synthesis of novel benzophenone derivatives with potential in vivo anti-inflammatory activity has been demonstrated. In these syntheses, derivatives of 4-benzoylbenzoic acid (a related monocarboxylic acid) are utilized to create more complex molecules that exhibit dual inhibition of edema and neutrophil recruitment. mdpi.com Furthermore, the benzophenone structure is a key component in the synthesis of various bioactive compounds. Research has shown the synthesis of benzophenone-thiazole derivatives, where the carboxylic acid group of a benzophenone analog is condensed with aminothiazole derivatives to create molecules with potential applications in inhibiting vascular endothelial growth factor A (VEGF-A), a key mediator in tumor angiogenesis. nih.gov

The synthesis of complex molecules for medicinal applications often involves multi-step processes where the benzophenone dicarboxylic acid core can be strategically modified. For example, potent bioactive molecules containing a benzophenone moiety linked to other pharmacophores, such as a stavudine (B1682478) derivative, have been synthesized. nih.gov These synthetic routes often involve the initial conversion of the carboxylic acids to more reactive intermediates.

The carboxylic acid groups of this compound are readily converted into a variety of other functional groups, a cornerstone of organic synthesis. ecmjournal.orgmasterorganicchemistry.com This versatility allows for its integration into a diverse range of molecular structures. The most common transformations involve the conversion to esters, amides, and acyl chlorides. cymitquimica.com

The conversion to an acyl chloride is a particularly important step as it activates the carboxyl group for subsequent reactions. For example, in the synthesis of certain polyamides and polyimides, 4,4'-carbonyldibenzoic acid is first converted to its diacyl chloride. This highly reactive intermediate then readily reacts with diamines to form the corresponding polymers. biosynth.com This strategy is also employed in the synthesis of smaller, non-polymeric molecules where a more reactive species is required to facilitate bond formation.

Beyond simple esterification and amidation, the carboxylic acid groups can be used to introduce more specialized functionalities. For example, they can be used to anchor the benzophenone core to other molecules or surfaces. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which are important scaffolds in medicinal chemistry, can be achieved from various carboxylic acids. This transformation provides a pathway to convert the carboxylic acid groups of this compound into heterocyclic rings, which are prevalent in many bioactive compounds. nih.gov

Integration into Novel Functional Materials Beyond Metal-Organic Frameworks

While 4,4'-carbonyldibenzoic acid is a well-known linker for the construction of metal-organic frameworks (MOFs), its utility extends to a variety of other functional materials, including polymers, coatings, and biomedical scaffolds. acs.orgambeed.com

4,4'-Carbonyldibenzoic acid is a key monomer in the synthesis of high-performance aromatic polymers such as polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. ashp.org The rigid benzophenone unit contributes to the high glass transition temperatures and thermal stability of the resulting polymers. sigmaaldrich.com

The synthesis of polyamides from 4,4'-carbonyldibenzoic acid typically involves a polycondensation reaction with various aromatic diamines. rsc.orgechemi.comresearchgate.netnih.gov These polyamides can exhibit desirable properties such as flame retardancy, making them suitable for high-performance applications. rsc.org Similarly, polyimides are synthesized from 4,4'-carbonyldibenzoic acid or its dianhydride derivative with diamines. ashp.orgsigmaaldrich.comcd-bioparticles.net The use of molten benzoic acid as a solvent for polyimide synthesis has been shown to be an effective and milder alternative to traditional high-boiling solvents. ashp.org

In the realm of coatings, fluorinated polyimides derived from monomers similar in structure to this compound have been developed for specialized applications. For instance, a fluorinated polyimide has been synthesized to serve as an acid-protective coating for sensitive materials, demonstrating the role of such polymers in functional surface protection. mdpi.com

The following table summarizes some of the polymers synthesized using 4,4'-carbonyldibenzoic acid and their key characteristics.

| Polymer Type | Co-monomer(s) | Key Properties |

| Polyamide | Aromatic diamines | High thermal stability, flame retardant |

| Polyimide | Aromatic dianhydrides and diamines | High glass transition temperature, thermal and chemical stability |

| Fluorinated Polyimide | Fluorinated diamines | Acid-protective properties |

The development of biodegradable polymers for biomedical applications, such as tissue engineering and drug delivery, is a rapidly advancing field. nih.govcapes.gov.brnih.govtcichemicals.com Synthetic biodegradable polymers, including polyesters and polyanhydrides, are particularly attractive due to the ability to tailor their properties for specific applications. ecmjournal.orgsigmaaldrich.com

Dicarboxylic acids are fundamental building blocks for many of these biodegradable polymers. For example, polyanhydrides, which are known for their surface-eroding properties and use in controlled drug delivery, are synthesized from the dehydration of diacids. ecmjournal.org Poly(ester-anhydrides) derived from various dicarboxylic acids have been investigated for their stability and drug release profiles. Given its dicarboxylic acid nature, 4,4'-carbonyldibenzoic acid can be considered a potential monomer for the synthesis of biodegradable polymers for biomedical use. The aromatic and rigid nature of the benzophenone core could impart specific mechanical properties and influence the degradation rate of the resulting polymer.

While direct synthesis of a biomedical scaffold from 4,4'-carbonyldibenzoic acid is an area for further exploration, the principles of polymer chemistry suggest its potential. For instance, it could be incorporated into polyester (B1180765) or poly(anhydride-ester) backbones to create materials for tissue scaffolds or drug delivery systems. The biocompatibility of such materials would need to be thoroughly investigated. Furthermore, derivatives of benzoic acid have been successfully encapsulated into drug delivery systems like solid lipid nanoparticles to enhance their therapeutic efficacy. This suggests another avenue where this compound derivatives could be utilized in the biomedical field, not as the scaffold material itself, but as a bioactive molecule delivered by a scaffold.

Computational and Theoretical Studies on Carbonyl Dibenzoic Acid Systems

Quantum Chemical Characterization of Electronic and Geometric Structures

Quantum chemical calculations are instrumental in elucidating the electronic and geometric features of carbonyl-dibenzoic acid. These methods allow for a detailed exploration of the molecule's conformational landscape, orbital interactions, and the influence of its structural arrangement on its chemical properties.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzoic acid derivatives. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, provide accurate descriptions of molecular geometries and electronic structures researchgate.netajgreenchem.com. For instance, in a study of 2-benzoylbenzoic acid, an isomer of this compound, the geometrical parameters of its optimized structure were determined using the B3LYP/6-311++G basis set researchgate.net. These calculations are foundational for understanding the molecule's stability and reactivity.

Theoretical investigations into substituted benzoic acids have shown that DFT methods can accurately predict geometric parameters such as bond lengths and angles. For example, studies on various benzoic acid derivatives have been conducted at different levels of theory, including B3LYP, to understand the effects of substituents on the molecular structure researchgate.net.

| Parameter | Value |

|---|---|

| C=O Bond Length (ketone) | ~1.22 Å |

| C=O Bond Length (acid) | ~1.23 Å |

| C-O Bond Length (acid) | ~1.36 Å |

| Dihedral Angle (phenyl rings) | Significant twist |

Molecular Orbital Analysis (HOMO-LUMO, Frontier Densities)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity schrodinger.comnih.gov.

In carbonyl compounds, the HOMO is often associated with the non-bonding electrons of the oxygen atom, while the LUMO is typically the π* antibonding orbital of the C=O bond youtube.com. This distribution makes the carbonyl carbon electrophilic and the oxygen nucleophilic. For benzoic acid and its derivatives, the HOMO and LUMO are generally distributed over the aromatic ring and the carboxyl group.

Computational studies on related benzoic acid derivatives provide insights into their electronic properties. For example, the HOMO-LUMO energy gap for benzoic acid has been calculated to be in the range of 5-6 eV, depending on the level of theory used.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.0 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap | ~5.0 to 6.0 |

Conformer Analysis and Intramolecular Interactions

In structures like 2,2'-dithiodibenzoic acid, a related dicarboxylic acid, the molecule is twisted about the central disulfide bond, leading to a near-perpendicular relationship between the benzene (B151609) rings nih.gov. Similarly, in 2-(2-methyl-benzoyl)benzoic acid, the molecule is twisted, with the toluene ring being significantly out of plane with respect to the phenyl group of the benzoic acid nih.gov.

A crucial aspect of the conformational analysis of this compound is the potential for intramolecular hydrogen bonding. In certain conformations, a hydrogen bond can form between the carboxylic acid proton of one ring and the carbonyl oxygen of the ketone or the other carboxylic acid group rsc.orgquora.comiastate.edu. Such interactions can significantly stabilize specific conformers and influence the molecule's chemical and physical properties rsc.org. For instance, in some substituted benzoic acids, intramolecular hydrogen bonds between a hydroxyl or amino group and the carboxylic acid group have been observed to affect acidity and crystal packing uky.edu.

Simulation and Modeling of Supramolecular Interactions

The carboxylic acid functional groups in this compound are prime sites for forming strong intermolecular interactions, particularly hydrogen bonds. Computational modeling is essential for understanding the energetics and geometries of these supramolecular assemblies.

Hydrogen Bonding Energetics and Geometries

Carboxylic acids are well-known to form robust hydrogen-bonded dimers in the solid state and in non-polar solvents rsc.orgchemistryguru.com.sg. In these dimers, two molecules are held together by a pair of O-H···O hydrogen bonds, forming a characteristic eight-membered ring.

Theoretical studies on benzoic acid dimers have quantified the strength of these interactions. The dimerization energy of benzoic acid is calculated to be around -16 kcal/mol, indicating a very stable dimeric structure uoa.gr. The hydrogen bond lengths in these dimers are typically in the range of 1.6 to 1.8 Å for the H···O distance.

| Parameter | Value |

|---|---|

| Dimerization Energy | ~ -16 kcal/mol |

| O-H···O Distance | ~ 1.6 - 1.8 Å |

| O···O Distance | ~ 2.6 - 2.8 Å |

In addition to the classic carboxylic acid dimers, this compound can participate in other hydrogen bonding motifs. For example, the ketone carbonyl group can also act as a hydrogen bond acceptor, leading to the formation of catemeric chains or more complex networks nih.gov.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites wuxiapptec.com. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack walisongo.ac.id.

For a molecule like this compound, the MEP map would show significant negative potential around the carbonyl and carboxylic oxygen atoms, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. Conversely, the acidic protons of the carboxylic acid groups would exhibit a strong positive potential, indicating their propensity to act as hydrogen bond donors researchgate.net. The aromatic rings will have a more neutral potential, though they can participate in π-π stacking interactions nih.gov.

The analysis of the electrostatic potential provides a qualitative understanding of the non-covalent interactions that direct the self-assembly of this compound molecules in the condensed phase nih.gov.

Analytical Methodologies for Characterization and Purity Assessment of Carbonyl Dibenzoic Acids

Spectroscopic Analysis Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in carbonyl-dibenzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹³C NMR spectrum of a compound like benzophenone-2,4'-dicarboxylic acid, distinct signals are observed for the different carbon atoms. chemicalbook.com The carbonyl carbon of the benzophenone (B1666685) moiety typically appears in the downfield region of the spectrum, generally between 160-185 ppm, due to the deshielding effect of the electronegative oxygen atom. oregonstate.edu The carboxylic acid carbons also resonate in a similar downfield region. docbrown.infonih.gov The aromatic carbons of the two benzoic acid rings exhibit a range of chemical shifts depending on their substitution pattern and proximity to the electron-withdrawing carbonyl and carboxyl groups. docbrown.infofiu.edu For instance, in derivatives of benzoic acid, the carbon atom to which the carboxyl group is attached (C-1) and the carbon atoms ortho and para to this group will have different chemical shifts from the meta carbons. docbrown.info

¹H NMR spectroscopy complements the ¹³C NMR data by providing information on the number, connectivity, and chemical environment of the protons in the molecule. The aromatic protons of the dibenzoic acid rings will appear as complex multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns can be used to determine the substitution pattern on each aromatic ring. rsc.orgnih.gov The acidic protons of the carboxylic acid groups are often broad and may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹³C | 190 - 200 | Carbonyl Carbon (C=O) |

| ¹³C | 165 - 185 | Carboxyl Carbons (-COOH) |

| ¹³C | 120 - 140 | Aromatic Carbons |

| ¹H | 7.0 - 8.5 | Aromatic Protons |

| ¹H | 10 - 13 | Carboxylic Acid Protons (often broad) |

This table presents typical NMR chemical shift ranges for the key functional groups in carbonyl-dibenzoic acids.

Infrared (IR) and Raman Spectroscopy of Carbonyl and Carboxyl Vibrations

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide valuable information about the functional groups present in a molecule, particularly the carbonyl and carboxyl groups of carbonyl-dibenzoic acids.

The IR spectrum of a this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and carboxyl (O-H and C-O) groups. spectroscopyonline.com The C=O stretching vibration of the benzophenone ketone typically appears in the region of 1630-1680 cm⁻¹. researchgate.net The C=O stretching of the carboxylic acid groups is generally observed between 1680 and 1710 cm⁻¹. nih.govcore.ac.uk The presence of conjugation with the aromatic rings can lower these frequencies. youtube.com

A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. spectroscopyonline.com The C-O stretching vibration of the carboxylic acid group usually appears in the 1210-1320 cm⁻¹ region. core.ac.uk

Raman spectroscopy provides complementary information. The C=O stretching vibration in the Raman spectrum is also a strong and characteristic band. researchgate.net The symmetric breathing vibrations of the aromatic rings are often prominent in the Raman spectrum and can be used to probe the substitution pattern.

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Weak | Broad, Strong (IR) |

| C=O Stretch (Ketone) | 1630 - 1680 | 1630 - 1680 | Strong |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | 1680 - 1710 | Strong |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Moderate | Strong (IR) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Moderate to Strong |

This table summarizes the characteristic vibrational frequencies for the key functional groups in carbonyl-dibenzoic acids.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of carbonyl-dibenzoic acids through the analysis of their fragmentation patterns. nih.gov Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which provides the molecular weight of the compound. For 4,4'-carbonyldibenzoic acid, the molecular weight is 270.24 g/mol . chemicalbook.com

The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk Common fragmentation pathways for carbonyl-dibenzoic acids involve cleavages adjacent to the carbonyl group and within the carboxylic acid moieties. libretexts.org The loss of a hydroxyl radical (•OH, mass 17) from the carboxylic acid group is a common fragmentation, leading to the formation of an acylium ion. docbrown.info Another characteristic fragmentation is the loss of a carboxyl group (•COOH, mass 45) or carbon dioxide (CO₂, mass 44) from the molecular ion. docbrown.infonih.gov

The benzophenone core can also undergo characteristic fragmentation. Cleavage of the C-C bond between the carbonyl group and one of the aromatic rings can lead to the formation of benzoyl cations or related fragments. researchgate.net The fragmentation pattern of benzoic acid itself often shows a prominent peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, and a peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺. docbrown.info Similar fragments would be expected in the mass spectra of carbonyl-dibenzoic acids. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. researchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating carbonyl-dibenzoic acids from complex mixtures and for their quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Mixtures Containing Carbonyl Compounds

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and quantification of carbonyl-dibenzoic acids.

Gas Chromatography (GC): Due to the low volatility and high polarity of dicarboxylic acids, direct analysis by GC is challenging. lmaleidykla.lt Therefore, derivatization is typically required to convert the carboxylic acid groups into more volatile esters or silyl derivatives. nih.govcolostate.edu Common derivatization reagents include diazomethane, BF₃/methanol for methylation, and silylation agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.ltnih.gov Once derivatized, the compounds can be separated on a GC column, often a non-polar or medium-polarity column, and detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.govresearchgate.net GC-MS provides both separation and structural information, making it a powerful tool for the identification and quantification of this compound derivatives in complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of carbonyl-dibenzoic acids and other non-volatile compounds. chromatographyonline.comhelixchrom.com Reversed-phase HPLC with a C18 column is a common approach. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (often containing an acid like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid groups) and an organic modifier such as acetonitrile or methanol. ekb.egsielc.com Detection is often achieved using a UV detector, as the aromatic rings and the carbonyl group are strong chromophores. chromatographyonline.com A diode array detector (DAD) can provide spectral information, which aids in peak identification and purity assessment. HPLC coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity, allowing for the accurate quantification and confirmation of the identity of carbonyl-dibenzoic acids in various matrices. semanticscholar.org

Derivatization Strategies for Enhanced Analytical Detection

Derivatization plays a crucial role in enhancing the analytical detection of carbonyl-dibenzoic acids, particularly for GC analysis and in some cases for HPLC to improve sensitivity or chromatographic properties.

For Gas Chromatography (GC): As previously mentioned, derivatization is essential for GC analysis of dicarboxylic acids to increase their volatility and thermal stability. libretexts.org The most common strategies are:

Esterification: This involves converting the carboxylic acid groups into esters, typically methyl or ethyl esters. gcms.cz Reagents like diazomethane, dimethylformamide dialkyl acetals, or alcohols in the presence of an acid catalyst (e.g., BF₃ or HCl) are commonly used. colostate.edugcms.cz

Silylation: This process replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. libretexts.org Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed. lmaleidykla.ltnih.gov

For High-Performance Liquid Chromatography (HPLC): While HPLC can often analyze underivatized carboxylic acids, derivatization can be employed to enhance detection sensitivity, especially for fluorescence or mass spectrometric detection. bohrium.com

Fluorescent Labeling: Reagents that react with carboxylic acids to introduce a fluorescent tag can significantly lower the limits of detection. thermofisher.com Examples include 4-bromomethyl-7-methoxycoumarin and 9-anthryldiazomethane (ADAM). thermofisher.com

Derivatization for Mass Spectrometry: Derivatization can be used to improve ionization efficiency in MS detection. For instance, reagents can be introduced that promote positive ion formation in electrospray ionization (ESI), which can be beneficial for certain analyses. semanticscholar.orgnih.gov

The choice of derivatization strategy depends on the specific analytical technique being used, the nature of the sample matrix, and the desired sensitivity. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. In the context of carbonyl-dibenzoic acids, this methodology provides precise information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions, which collectively dictate the solid-state architecture.

Single-Crystal X-ray Diffraction Studies of this compound Complexes

A selection of crystallographic data for metal complexes of 4,4'-carbonyl-dibenzoic acid is presented in the interactive table below, showcasing the diversity of structures that can be achieved.

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| [Cu(4,4'-bpdc)(H2O)2]·H2O | Monoclinic | P21/c | One-dimensional chain structure. The copper(II) ion is in a distorted octahedral geometry, coordinated to two oxygen atoms from two different 4,4'-bpdc ligands and four water molecules. |

| [Zn2(4,4'-bpdc)2(bpy)]·DMF | Triclinic | P-1 | Two-dimensional layered structure. Each zinc(II) ion is tetrahedrally coordinated to three oxygen atoms from three different 4,4'-bpdc ligands and one nitrogen atom from a 4,4'-bipyridine (bpy) ligand. |

| [Mn(4,4'-bpdc)(phen)] | Orthorhombic | Pbca | Three-dimensional framework with diamondoid topology. The manganese(II) ion is in a distorted tetrahedral geometry, coordinated to two oxygen atoms from two 4,4'-bpdc ligands and two nitrogen atoms from a 1,10-phenanthroline (phen) ligand. |

| [Cd(4,4'-bpdc)(H2O)] | Monoclinic | C2/c | Two-dimensional network. The cadmium(II) ion is seven-coordinated in a pentagonal bipyramidal geometry, with coordination to five oxygen atoms from three 4,4'-bpdc ligands and two water molecules. |

Analysis of Crystal Packing and Intermolecular Interactions in Solid-State Architectures

The solid-state packing of carbonyl-dibenzoic acids and their derivatives is governed by a variety of intermolecular interactions, with hydrogen bonding and π-π stacking being the most prominent. These non-covalent interactions play a critical role in the formation of stable, ordered crystalline lattices.

Hydrogen Bonding: The carboxylic acid functional groups are potent hydrogen bond donors and acceptors. In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. This creates a characteristic eight-membered ring motif. It is highly probable that 4,4'-carbonyl-dibenzoic acid would adopt a similar dimeric structure in its pure crystalline form. These hydrogen-bonded dimers can then serve as building blocks that are further organized into more extended supramolecular assemblies. In the case of hydrated crystal structures, water molecules can act as bridges, forming intricate hydrogen-bonding networks that link multiple acid molecules.

Other Interactions: In addition to the dominant hydrogen bonding and π-π stacking, other weaker interactions such as C-H···O and C-H···π contacts can also play a role in directing the crystal packing. The carbonyl group of the benzophenone moiety can act as a hydrogen bond acceptor in these weaker interactions. Collectively, these varied intermolecular forces dictate the formation of a well-defined, three-dimensional supramolecular architecture in the solid state.

Q & A

Q. What are the most reliable synthetic routes for preparing carbonyl-dibenzoic acid, and how can purity be optimized?

this compound can be synthesized via oxidation of alkylbenzene derivatives using potassium permanganate (KMnO₄) under acidic conditions, a method validated for benzoic acid derivatives . For purity optimization, employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3 v/v) and confirm purity via high-performance liquid chromatography (HPLC) with >99% threshold. Characterization should include NMR (¹H and ¹³C) and FTIR to verify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .

Q. How should researchers design experiments to characterize the crystal structure of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard. Grow crystals via slow evaporation from a dimethylformamide (DMF)/water solution. Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refinement software like SHELXL-2018 can resolve hydrogen bonding patterns, critical for understanding supramolecular interactions .

Q. What analytical methods are essential for assessing the thermal stability of this compound?

Thermogravimetric analysis (TGA) under nitrogen flow (heating rate: 10°C/min) identifies decomposition temperatures. Differential scanning calorimetry (DSC) detects phase transitions. For example, a sharp endothermic peak at ~220°C may indicate melting, while gradual mass loss above 300°C suggests thermal degradation .

Advanced Research Questions

Q. How can data contradictions in adsorption studies of this compound within metal-organic frameworks (MOFs) be resolved?

Contradictions in adsorption capacities (e.g., hydrogen storage in MOF-5 vs. IRMOF-8 ) often arise from pore size variations or linker functionalization. Replicate experiments under standardized conditions (78 K, 20 bar H₂) and use inelastic neutron scattering to confirm binding sites. Statistical tools like ANOVA can quantify variability between trials, while error bars in isotherm plots highlight measurement uncertainties .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

The electron-withdrawing carbonyl group activates the carboxylic acid toward nucleophiles. Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) can map transition states and activation energies. Experimental validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy at λ = 260 nm) provides complementary data .

Q. How do solvent polarity and pH influence the solubility and aggregation behavior of this compound?

Conduct solubility tests in a solvent series (e.g., water, ethanol, dichloromethane) at varying pH (2–12). Use dynamic light scattering (DLS) to measure aggregation sizes. For example, in aqueous solutions (pH < 4), protonation of the carboxylate group reduces solubility, leading to micelle formation with critical aggregation concentrations (CAC) ~0.1 mM .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing discrepancies in catalytic activity data involving this compound derivatives?

Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ values) with turnover frequencies (TOF). Use Grubbs’ test to identify outliers in replicate trials. For non-linear relationships, principal component analysis (PCA) reduces dimensionality and highlights dominant factors .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow Beilstein Journal guidelines: report molar ratios, reaction times, temperatures, and purification steps in the main text. Include detailed NMR spectra (integration values, coupling constants) and crystallographic data (CCDC deposition numbers) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.